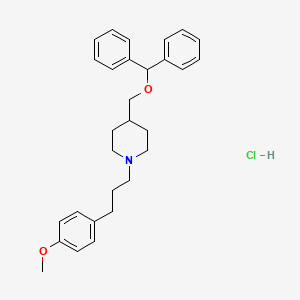

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

描述

UK 78282 盐酸盐是一种合成化合物,以其阻断特定钾通道(即 K V 1.3 和 K V 1.4)的能力而闻名。 这些通道在各种生理过程中至关重要,包括神经元和 T 淋巴细胞膜电位的调节 。 该化合物常用于科学研究,以研究这些通道的功能及其在免疫反应中的作用 .

准备方法

UK 78282 盐酸盐的合成涉及多个步骤,从哌啶核的制备开始。 关键合成路线包括用盐酸与 4-[(二苯甲氧基)甲基]-1-[3-(4-甲氧基苯基)丙基]-哌啶反应形成盐酸盐 。 反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 等有机溶剂,并且需要仔细控制温度和 pH 值,以确保高收率和纯度 .

化学反应分析

UK 78282 盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成相应的氧化物。

还原: 还原反应可以将该化合物转化为其还原形式。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

Neuropharmacology

Research indicates that UK-78282 may have applications in treating neurodegenerative diseases such as multiple sclerosis and Parkinson's disease. Its ability to modulate potassium channels could help stabilize neuronal firing rates and reduce excitotoxicity associated with these conditions.

Immunology

The compound's action on T lymphocyte activity suggests potential therapeutic uses in autoimmune diseases. By inhibiting specific potassium channels, UK-78282 may help regulate immune responses, potentially leading to new treatments for conditions like rheumatoid arthritis or lupus .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including those related to UK-78282. Compounds with similar structural motifs have demonstrated significant antibacterial activity against various pathogens, indicating that derivatives of UK-78282 might also possess similar properties .

Neuroprotective Effects

A study investigating the neuroprotective effects of potassium channel blockers found that compounds similar to UK-78282 reduced neuronal damage in animal models of stroke. The results suggested that these compounds could be developed into therapeutic agents for acute neurological injuries .

Immunomodulatory Effects

In vitro studies have shown that UK-78282 can modulate cytokine production in T cells, suggesting its potential as an immunomodulatory agent. This property was highlighted in research focusing on its effects on autoimmune disease models, where it exhibited promising results in reducing inflammatory markers .

作用机制

UK 78282 盐酸盐通过与 K V 1.3 和 K V 1.4 钾通道的内表面结合来发挥其作用,导致其抑制 。这种结合导致 T 淋巴细胞活化和膜去极化的抑制。 分子靶标包括钾通道内特定对它们功能至关重要的残基 .

相似化合物的比较

UK 78282 盐酸盐因其在阻断 K V 1.3 和 K V 1.4 通道方面的高选择性和效力而独一无二 。类似的化合物包括:

维拉帕米: 另一种钾通道阻滞剂,但具有不同的选择性。

4-氨基吡啶: 阻断各种钾通道,但缺乏 UK 78282 盐酸盐的特异性。

玛咖毒素: 一种肽毒素,也靶向钾通道,但具有不同的作用机制.

UK 78282 盐酸盐因其对 K V 1.3 和 K V 1.4 通道的特异性作用而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具 .

生物活性

The compound 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride , also known as UK-78282, is a bioactive small molecule with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 429.6 g/mol. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

This compound acts primarily as a selective antagonist at various receptor sites, particularly in the central nervous system. Its structure suggests potential interactions with opioid receptors, which have been explored in the context of pain management and addiction treatment . The compound’s ability to modulate neurotransmitter release may contribute to its therapeutic effects.

Pharmacological Properties

Case Studies and Research Findings

- Anticonvulsant Studies : In a study evaluating various piperidine derivatives, compounds structurally related to UK-78282 were tested for anticonvulsant activity using the Maximal Electroshock Seizure (MES) test. Results indicated that several compounds showed significant efficacy compared to standard treatments like phenytoin .

- Synthesis and Characterization : The synthesis of UK-78282 involves multi-step organic reactions that yield high purity levels suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the compound .

- Neurotoxicity Assessment : In evaluating the safety profile of piperidine derivatives, neurotoxicity was assessed using the rotorod test. Compounds similar to UK-78282 demonstrated minimal neurotoxic effects at therapeutic doses, indicating a favorable safety profile .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Methodology | Key Findings |

|---|---|---|---|

| Anticonvulsant | Piperidine Derivatives | MES Test | Significant seizure protection |

| Opioid Interaction | Related Piperidines | Receptor Binding Assays | Antagonistic effects on opioid receptors |

| Neurotoxicity | Piperidine Derivatives | Rotorod Test | Low neurotoxic effects observed |

属性

IUPAC Name |

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSQARULZYQMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693860 | |

| Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136647-02-4 | |

| Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136647-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。